molecular formula C16H14N4O3S B11649174 (5E)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one

(5E)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11649174
M. Wt: 342.4 g/mol
InChI Key: CZRVOJDCKDDFGW-RIYZIHGNSA-N
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Description

(5E)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that combines a pyrrole ring, a nitrophenyl group, and a thioxoimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde with 2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

(5E)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5E)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in similar synthetic applications.

    Acetylacetone: Another compound with a similar functional group used in organic synthesis.

    Diketene: Used in the production of various acetoacetate derivatives.

Uniqueness

(5E)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one is unique due to its combination of a pyrrole ring, nitrophenyl group, and thioxoimidazolidinone moiety

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

(5E)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H14N4O3S/c1-9-7-11(8-14-15(21)18-16(24)17-14)10(2)19(9)12-3-5-13(6-4-12)20(22)23/h3-8H,1-2H3,(H2,17,18,21,24)/b14-8+

InChI Key

CZRVOJDCKDDFGW-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)/C=C/3\C(=O)NC(=S)N3

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=C3C(=O)NC(=S)N3

Origin of Product

United States

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